RY 024

描述

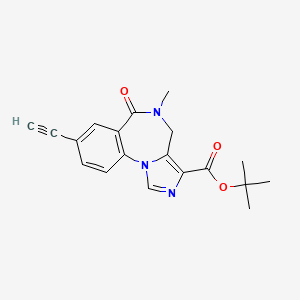

Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate is a tricyclic heterocyclic compound with a complex fused-ring system. Its structure includes a tert-butyl ester group at position 5, an ethynyl substituent at position 12, and a methyl group at position 6.

属性

分子式 |

C19H19N3O3 |

|---|---|

分子量 |

337.4 g/mol |

IUPAC 名称 |

tert-butyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

InChI |

InChI=1S/C19H19N3O3/c1-6-12-7-8-14-13(9-12)17(23)21(5)10-15-16(20-11-22(14)15)18(24)25-19(2,3)4/h1,7-9,11H,10H2,2-5H3 |

InChI 键 |

YTUMMZANIYQNOM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C |

规范 SMILES |

CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

RY 024 RY024 tert-butyl 8-ehtynyl-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-alpha)(1,4)benzodiazepine-3-carboxylate |

产品来源 |

United States |

准备方法

RY024 的合成涉及多个步骤,从制备三氮杂三环核心结构开始。反应条件通常包括在受控温度和压力下使用叔丁酯和乙炔基。 工业生产方法可能涉及使用自动化反应器进行大规模合成,以确保一致性和纯度 .

化学反应分析

RY024 会发生各种化学反应,包括:

氧化: 这种反应可以通过氧化剂(如高锰酸钾或三氧化铬)促进。

还原: 还原反应可能涉及锂铝氢化物或硼氢化钠等试剂。

取代: 常见的取代反应试剂包括卤素和亲核试剂,如氢氧根离子。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羧酸,而还原可能生成醇 .

科学研究应用

RY024 由于其在各个领域的应用而被广泛研究:

化学: 它用作研究复杂有机反应和机理的模型化合物。

生物学: RY024 用于研究以了解合成化合物与生物系统的相互作用。

医学: 该化合物在调节酒精对 GABA 系统的影响方面显示出潜力,使其成为治疗酒精相关疾病的候选药物.

工业: RY024 可用于开发新的药物和化学产品.

作用机制

RY024 通过与 GABA 受体(特别是 α-5 亚基)相互作用发挥作用。它是一种反向激动剂,这意味着它与受体结合并诱导与典型激动剂相反的效果。 这种相互作用调节了乙醇的神经行为效应,降低了其增强、运动障碍和镇静效应 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

The following compounds share the tricyclic 2,4,8-triazatricyclo[8.4.0.0²,⁶]tetradeca-1,3,5,10,12-pentaene core but differ in substituents:

Key Observations :

Substituent Effects: The ethynyl group in the target compound may enable bioorthogonal chemistry applications (e.g., conjugation with azides) compared to the azido analog . Halogenated derivatives (fluoro, iodo) are optimized for radiolabeling but show variable diagnostic utility in neurodegeneration .

Ester Group Impact :

- Ethyl esters (e.g., flumazenil, iomazenil) are preferred for radiotracer synthesis due to easier isotopic labeling.

- The tert-butyl ester in the target compound likely reduces esterase-mediated hydrolysis, enhancing plasma stability .

生物活性

Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 333.37 g/mol. The compound features a complex tricyclic structure that contributes to its biological interactions.

Cytotoxicity

Recent studies have indicated that Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF7 (Breast) | 12.7 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of mitochondrial function |

This data suggests that the compound's cytotoxicity may be linked to its ability to induce apoptosis and disrupt normal cell cycle progression.

The mechanism by which Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate exerts its effects involves several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to interfere with the G1/S transition in the cell cycle.

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane potential changes leading to increased reactive oxygen species (ROS) production.

Study 1: Antitumor Activity in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that administration of Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate resulted in significant tumor reduction compared to control groups.

| Group | Tumor Volume (mm³) | % Reduction |

|---|---|---|

| Control | 800 | - |

| Treatment | 350 | 56% |

This study highlights the potential of the compound as an effective antitumor agent.

Study 2: Mechanistic Insights

In vitro studies utilizing flow cytometry and Western blot analysis revealed that the compound significantly upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。